

# A Comparative Toxicological Analysis of Acetochlor ESA and Acetochlor OXA

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## Compound of Interest

Compound Name: **Acetochlor esa**

Cat. No.: **B060570**

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This guide provides an objective comparison of the toxicological profiles of two major degradation products of the herbicide acetochlor: Acetochlor ethanesulfonic acid (ESA) and Acetochlor oxanilic acid (OXA). The information presented is based on available experimental data to assist in the evaluation of their potential health risks.

## Executive Summary

**Acetochlor ESA** and Acetochlor OXA are the primary metabolites of the widely used herbicide acetochlor. Both compounds have been detected in water sources and are of toxicological interest. Based on available animal studies, both **Acetochlor ESA** and OXA primarily affect the thyroid gland, leading to hormonal imbalances. Current data suggests that Acetochlor OXA is more potent than **Acetochlor ESA** in eliciting these effects. This guide summarizes the key toxicological endpoints for both compounds, provides details on the experimental methodologies used in these assessments, and illustrates the potential mechanism of thyroid disruption.

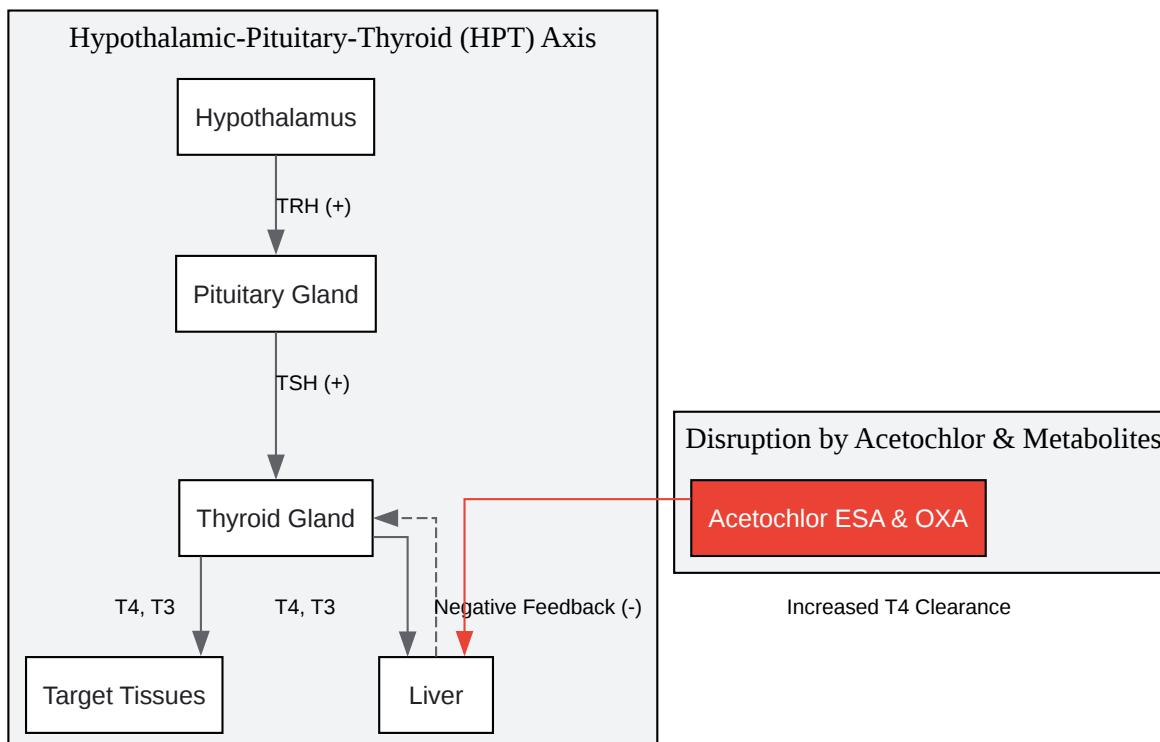
## Quantitative Toxicity Data

The following table summarizes the key quantitative toxicological data for **Acetochlor ESA** and Acetochlor OXA based on rodent studies.

Toxicological Endpoint	Acetochlor ESA	Acetochlor OXA	Parent Compound (Acetochlor)
Subchronic Oral Toxicity			
No-Observed-Adverse-Effect Level (NOAEL)	225.4 mg/kg/day (90-day rat study)	230.2 mg/kg/day (male rats), 268.0 mg/kg/day (female rats) (90-day feeding study)[1]	16.1 mg/kg/day (3-month rat study)[2]
Lowest-Observed-Adverse-Effect Level (LOAEL)	374.6 mg/kg/day (28-day rat study)	955.2 mg/kg/day (male rats), 1082.7 mg/kg/day (female rats) (90-day feeding study)[1]	53.2 mg/kg/day (3-month rat study)[2]
Critical Effects	Increased free thyroxine (T4), Increased thyroid stimulating hormone (TSH)	Decreased body weight gain, decreased food utilization[1]	Decreased body weight, hematological effects, increased relative liver, kidney & brain weights[2]
Developmental Toxicity	No specific studies available. Data from parent compound used for risk assessment.	No developmental effects observed at the highest dose tested (1000 mg/kg/day)[1]	Maternal and fetal effects observed at high doses.
Reproductive Toxicity	No specific studies available. Data from parent compound used for risk assessment.	Not available	Parental and offspring effects observed at high doses.

## Mechanism of Action: Thyroid Disruption

Both **Acetochlor ESA** and Acetochlor OXA, along with the parent compound acetochlor, have been shown to disrupt the thyroid endocrine system. The proposed mechanism involves interference with the hypothalamic-pituitary-thyroid (HPT) axis. This disruption can lead to altered levels of thyroid hormones, which are crucial for normal development, metabolism, and cellular function.



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